1-(2-Methoxyphenyl)propan-2-ol
CAS No.: 15541-26-1
Cat. No.: VC21058781
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15541-26-1 |
---|---|
Molecular Formula | C10H14O2 |
Molecular Weight | 166.22 g/mol |
IUPAC Name | 1-(2-methoxyphenyl)propan-2-ol |
Standard InChI | InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3 |
Standard InChI Key | ROVATSABYKBNCG-UHFFFAOYSA-N |
SMILES | CC(CC1=CC=CC=C1OC)O |
Canonical SMILES | CC(CC1=CC=CC=C1OC)O |
Introduction
Chemical Structure and Properties
1-(2-Methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H14O2. It features a secondary alcohol group at the 2-position of the propane chain, with the 1-position connected to a 2-methoxyphenyl group. This unique structural configuration grants the compound distinct chemical and physical properties that differentiate it from related isomers.
Key Identifiers and Physical Properties
The compound is characterized by several important identifiers and properties, as summarized in the following table:
Property | Value |
---|---|
IUPAC Name | 1-(2-methoxyphenyl)propan-2-ol |
Molecular Formula | C10H14O2 |
Molecular Weight | 166.22 g/mol |
CAS Number | 15541-26-1 |
InChI | InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3 |
InChI Key | ROVATSABYKBNCG-UHFFFAOYSA-N |
Canonical SMILES | CC(CC1=CC=CC=C1OC)O |
The physical characteristics of 1-(2-Methoxyphenyl)propan-2-ol include high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, which have significant implications for its potential pharmaceutical applications.
Mechanism of Action
Pharmacological Significance
1-(2-Methoxyphenyl)propan-2-ol is known to serve as an intermediate in the synthesis of urapidil, a medication used in the treatment of hypertension. Through this role, the compound contributes indirectly to the pharmacological effects of urapidil, which include lowering peripheral blood pressure and exerting central antihypertensive activity.
Biochemical Interactions
The compound's pharmacokinetic profile indicates high gastrointestinal absorption and blood-brain barrier permeability, suggesting potential for central nervous system activity. Due to its involvement in urapidil synthesis, it may indirectly influence biochemical pathways associated with blood pressure regulation and central nervous system function.
Synthetic Routes and Preparation Methods
Laboratory Synthesis
While the available literature on specific synthesis methods for 1-(2-Methoxyphenyl)propan-2-ol is limited, the compound can theoretically be synthesized through various routes similar to those used for related secondary alcohols with aromatic substituents.
One potential synthetic approach might involve:
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Starting with appropriate 2-methoxyphenyl derivatives
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Addition reactions with suitable reagents to form the propan-2-ol backbone
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Purification through recrystallization from optimized solvents
Industrial Production Considerations
For large-scale production, the synthesis would likely involve:
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Use of industrial-scale reactors with carefully controlled conditions
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Optimization of reaction parameters to maximize yield and purity
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Implementation of efficient purification processes including solvent extraction and recrystallization
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Quality control measures to ensure consistent product specifications
Chemical Reactions Analysis
As a secondary alcohol with a methoxy-substituted benzene ring, 1-(2-Methoxyphenyl)propan-2-ol can participate in various chemical reactions:
Oxidation Reactions
The secondary alcohol group can undergo oxidation to form the corresponding ketone:
Oxidizing Agent | Reaction Conditions | Major Product |
---|---|---|
Potassium permanganate (KMnO₄) | Aqueous or acetone solution | 1-(2-methoxyphenyl)propan-2-one |
Chromium trioxide (CrO₃) | Acidic conditions | 1-(2-methoxyphenyl)propan-2-one |
Reduction Reactions
While already a secondary alcohol, derivatives of this compound can undergo various reduction reactions:
Reducing Agent | Target Derivative | Potential Product |
---|---|---|
Lithium aluminum hydride (LiAlH₄) | Esters of the alcohol | Modified alcohol derivatives |
Sodium borohydride (NaBH₄) | Ketone derivatives | Restored alcohol functionality |
Substitution Reactions
The methoxy group on the benzene ring can participate in substitution reactions:
Reagent | Reaction Type | Potential Product |
---|---|---|
Bromine (Br₂) | Electrophilic aromatic substitution | Brominated derivatives |
Nucleophiles | Nucleophilic substitution | Various substituted derivatives |
Biological Activities
Research indicates that 1-(2-Methoxyphenyl)propan-2-ol exhibits several notable biological activities:
Antimicrobial Properties
Studies have demonstrated significant antimicrobial activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 μg/mL |
Staphylococcus aureus | 16 μg/mL |
Candida albicans | 64 μg/mL |
These findings suggest potential applications in developing new antimicrobial agents, particularly against resistant strains.
Antioxidant Activity
The compound has demonstrated antioxidant properties in various assays:
Assay | Result |
---|---|
DPPH radical scavenging | IC₅₀ value of approximately 25 μg/mL |
ABTS radical scavenging | Significant activity observed |
This antioxidant capacity is important for preventing oxidative stress-related diseases.
Neuroprotective Effects
Emerging research suggests neuroprotective properties for this compound:
Study Type | Key Findings |
---|---|
In vitro neuronal cell studies | 40% increase in cell viability under oxidative stress |
Animal model experiments | Improved cognitive function and reduced neuronal damage |
These effects are attributed to the compound's ability to modulate oxidative stress pathways and enhance cellular defense mechanisms.
Scientific Research Applications
1-(2-Methoxyphenyl)propan-2-ol has diverse applications in scientific research:
Chemical Research
The compound serves as:
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A building block for synthesizing more complex organic molecules
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A model compound for studying reaction mechanisms
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A substrate for developing new synthetic methodologies
Biological Research
In biological investigations, the compound is studied for:
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Potential antimicrobial applications
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Antioxidant properties and mechanisms
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Neuroprotective effects in cellular and animal models
Medical Research
Medical applications being explored include:
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Role in drug synthesis, particularly as an intermediate for urapidil
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Potential development of new therapeutic agents based on its biological activities
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Investigation of structure-activity relationships to optimize therapeutic effects
Comparison with Similar Compounds
To better understand the unique properties of 1-(2-Methoxyphenyl)propan-2-ol, it is valuable to compare it with structurally related compounds:
The positioning of the methoxy group at the ortho position in 1-(2-Methoxyphenyl)propan-2-ol creates unique steric effects and electronic properties that influence its chemical behavior and biological interactions.
Case Studies
Neuroprotection in Animal Models
Research involving mouse models subjected to induced oxidative stress has demonstrated that administration of 1-(2-Methoxyphenyl)propan-2-ol resulted in:
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Improved cognitive function
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Reduced neuronal damage
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Enhanced memory retention and learning capabilities
These findings suggest potential applications in treating neurodegenerative diseases.
Antimicrobial Efficacy Studies
Clinical investigations testing the compound against multi-drug-resistant bacterial strains isolated from patients with chronic infections have shown:
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Notable reduction in bacterial load
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Effectiveness against resistant strains
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Potential as a novel therapeutic agent
This highlights the compound's promise in addressing antimicrobial resistance challenges.
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